(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a methoxyphenoxy group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorinated phenyl and methoxyphenoxy groups, followed by their coupling through a series of reactions that may include nucleophilic substitution and condensation reactions. The final step involves the formation of the oxazole ring under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, which are valuable in organic synthesis.
Uniqueness
(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is unique due to its combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFNO5/c1-31-23-5-2-3-6-24(23)33-14-4-13-32-22-12-9-19(27)15-18(22)16-21-26(30)34-25(29-21)17-7-10-20(28)11-8-17/h2-3,5-12,15-16H,4,13-14H2,1H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFDABMDOXEJM-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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